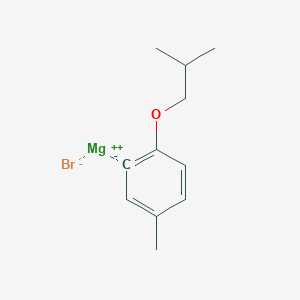
magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its reactivity with a wide range of electrophiles. The presence of the benzene ring and the magnesium-bromide moiety makes it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is typically prepared by reacting 1-methyl-4-(2-methylpropoxy)benzene-5-ide with magnesium in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products enhances the efficiency of the process.
化学反応の分析
Types of Reactions
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Transition metal catalysts like palladium or nickel are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Alkanes: Result from the reaction with alkyl halides.
Biaryls: Produced in coupling reactions.
科学的研究の応用
Chemistry
In organic chemistry, this compound is used to synthesize complex molecules through various reactions, including the formation of carbon-carbon bonds. It is a valuable tool in the synthesis of pharmaceuticals and natural products.
Biology
While not directly used in biological systems, the compounds synthesized using this reagent can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is used to create drug candidates and intermediates. Its ability to form carbon-carbon bonds makes it essential in the synthesis of complex drug molecules.
Industry
In the chemical industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in forming various chemical bonds makes it a valuable reagent in industrial processes.
作用機序
The reactivity of magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is primarily due to the presence of the magnesium-bromide moiety. The magnesium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds. The benzene ring provides stability to the compound through resonance, allowing it to participate in a wide range of reactions.
類似化合物との比較
Similar Compounds
Magnesium;phenylmagnesium bromide: Another Grignard reagent with a benzene ring.
Magnesium;ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.
Magnesium;tert-butylmagnesium bromide: Contains a tert-butyl group instead of the 2-methylpropoxy group.
Uniqueness
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is unique due to the presence of the 2-methylpropoxy group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where selectivity is crucial.
特性
IUPAC Name |
magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-9(2)8-12-11-6-4-10(3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGYRPJHAAILJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OCC(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
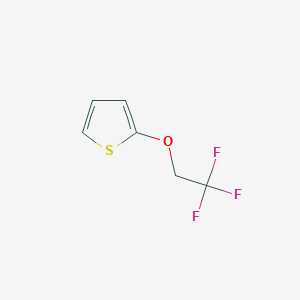
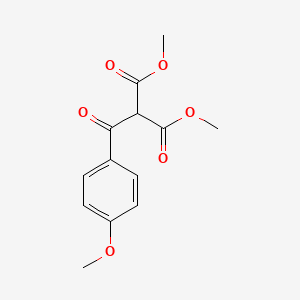
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)


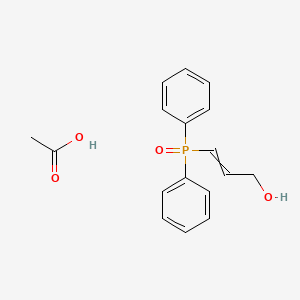
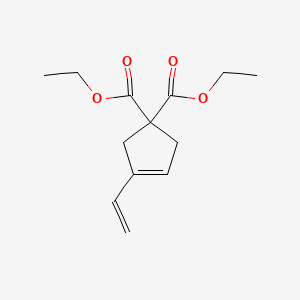
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
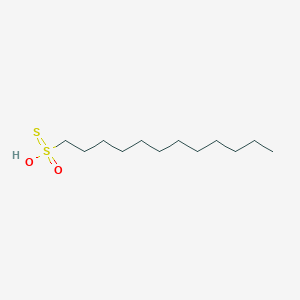

![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

